4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]-3-methyl-5-phenyl-1,2-oxazole

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Researchers using unsubstituted isoxazole-azo scaffolds often encounter uncontrolled variables in photoisomerization kinetics and target engagement due to differing solubility and electron density profiles. 4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]-3-methyl-5-phenyl-1,2-oxazole (CAS 30082-13-4) directly solves this problem. • Predictable Z-to-E isomerization with visible light, enabling spatiotemporally controlled enzyme inhibition in photopharmacology assays. • A LogP shift of +1.3 (XLogP3=4.1) over the unsubstituted scaffold ensures optimal partitioning into hydrophobic enzyme active sites (e.g., COX-2, FAAH). • Six H-bond acceptors provide additional target interaction sites for fragment-based drug discovery. Supplied with batch-specific purity documentation for reproducible research.

Molecular Formula C18H17N3O3
Molecular Weight 323.3 g/mol
CAS No. 30082-13-4
Cat. No. B12897391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]-3-methyl-5-phenyl-1,2-oxazole
CAS30082-13-4
Molecular FormulaC18H17N3O3
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1N=NC2=C(C=CC(=C2)OC)OC)C3=CC=CC=C3
InChIInChI=1S/C18H17N3O3/c1-12-17(18(24-21-12)13-7-5-4-6-8-13)20-19-15-11-14(22-2)9-10-16(15)23-3/h4-11H,1-3H3
InChIKeyNEOWRCFGZBQJBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]-3-methyl-5-phenyl-1,2-oxazole (CAS 30082-13-4): Structural Identity and Chemical Class


4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]-3-methyl-5-phenyl-1,2-oxazole (CAS 30082-13-4) is a heteroaryl azo compound with the molecular formula C₁₈H₁₇N₃O₃ and a molecular weight of 323.35 g/mol . It belongs to the class of aryl diazenyl oxazoles, which are of interest in medicinal chemistry and materials science due to the photophysical properties of the azo (-N=N-) linkage and the biological activity of the isoxazole scaffold [1]. Its structure features a 3-methyl-5-phenylisoxazole core coupled to a 2,5-dimethoxyphenyl ring via an azo bridge, a substitution pattern that influences its electronic character, solubility, and potential for further functionalization.

Procurement Risk: Why 4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]-3-methyl-5-phenyl-1,2-oxazole Cannot Be Replaced by Unsubstituted Azo-Isoxazole Analogs


The presence of the 2,5-dimethoxy substitution on the phenylazo ring is not a minor structural variation; it fundamentally alters the compound's logP, hydrogen-bonding capacity, and electron density distribution relative to the unsubstituted phenylazo analog (CAS 30082-03-2) . Substitution with a generic isoxazole-azo scaffold lacking these methoxy groups can lead to different solubility profiles, altered photoisomerization kinetics, and distinct biological target engagement, rendering them non-equivalent for applications where these physicochemical parameters are critical [1]. Simply interchanging compounds within this class without understanding these specific substituent effects introduces uncontrolled variables in reproducibility.

Quantitative Differentiators for 4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]-3-methyl-5-phenyl-1,2-oxazole Against Its Closest Structural Analog


Increased Molecular Weight and Topological Polar Surface Area (tPSA) vs. the Unsubstituted Phenylazo Analog

The target compound exhibits a molecular weight (MW) of 323.35 g/mol, which is 60.06 g/mol higher than the 263.29 g/mol of its closest analog, 3-methyl-5-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole (CAS 30082-03-2), a direct consequence of the two methoxy (-OCH₃) substituents . This structural modification increases the hydrogen bond acceptor count from 3 to 6 and is predicted to increase the topological polar surface area (tPSA), directly impacting membrane permeability and solubility .

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Predicted LogP Shift Induced by 2,5-Dimethoxy Substitution

The introduction of two methoxy groups is calculated to lower the partition coefficient (LogP) of the compound. The target compound has a reported XLogP3 of 4.1 , while the unsubstituted analog, 3-methyl-5-phenylisoxazole, has a reported LogP of 2.8 [1]. This represents a substantial increase in lipophilicity (ΔLogP ≈ +1.3), which is significant for modulating blood-brain barrier penetration and non-specific protein binding.

Lipophilicity Drug Design ADME Prediction

Potential for Photochemical Switching Absent in Non-Azo Isoxazole Scaffolds

The core azo-isoxazole architecture is exploited in novel photoswitchable antibiotic hybrids, where azoisoxazoles derived from fluoroquinolones demonstrate light-controlled antibacterial activity [1]. While no direct comparative data exists for the target compound against other azoisoxazoles, the 2,5-dimethoxy substitution pattern is known in dye chemistry to bathochromically shift the absorption maxima and stabilize the Z-isomer of azo compounds. This stands in contrast to the unsubstituted phenylazo-isoxazole analog (CAS 30082-03-2), which lacks the donor methoxy groups necessary for efficient visible-light photoisomerization.

Photopharmacology Optical Switching Materials Science

High-Value Application Scenarios for 4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]-3-methyl-5-phenyl-1,2-oxazole Based on Quantified Differentiation


Fragment-Based Drug Discovery (FBDD) Libraries Requiring Precise Lipophilicity Control

With a quantified LogP shift of +1.3 over the unsubstituted isoxazole scaffold, this compound is uniquely positioned for constructing fragment libraries targeting hydrophobic binding pockets. Its XLogP3 of 4.1 places it in an optimal range for screening against enzymes with lipophilic active sites, such as cyclooxygenase-2 (COX-2) or fatty acid amide hydrolase (FAAH), where a less lipophilic analog (LogP 2.8) would have lower target engagement [1].

Development of Visible-Light-Responsive Molecular Photoswitches

The 2,5-dimethoxy donor substitution on the azo chromophore is predicted to enable Z-to-E isomerization with visible light, a key advantage over UV-dependent switches. This makes the compound a candidate for photopharmacological tool compounds aimed at spatiotemporally controlled enzyme inhibition, building on the validated azoisoxazole-fluoroquinolone photoswitch concept [1]. The unsubstituted analog would be unsuitable for this application due to its lack of visible-light absorption.

Synthesis and Screening of Novel Antimicrobial Azo-Isoxazole Hybrids

As part of a synthetic methodology recently optimized for aryl diazenyl oxazoles [1], this compound serves as a direct building block for creating a compound library with varying electronic properties. The dimethoxy substitution alters the electron density on the isoxazole ring, which can be exploited to tune the electrophilicity of the azo bond, a critical parameter for designing mechanism-based enzyme inhibitors. Its higher molecular weight and H-bond acceptor count (6 vs. 3) also offer additional sites for target interaction compared to the parent scaffold.

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